Cas no 1807234-96-3 (4-Chloro-2-methoxypyridine-5-methanol)

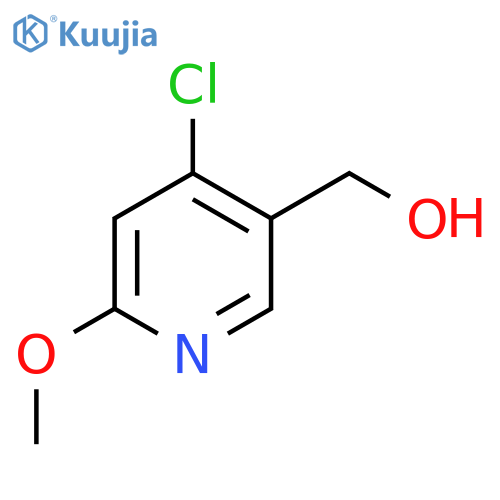

1807234-96-3 structure

商品名:4-Chloro-2-methoxypyridine-5-methanol

4-Chloro-2-methoxypyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-methoxypyridine-5-methanol

- (4-Chloro-6-methoxypyridin-3-yl)methanol

- 1807234-96-3

- BS-50614

- starbld0018075

- 3-Pyridinemethanol, 4-chloro-6-methoxy-(4-chloro-6-methoxypyridin-3-yl)methanol

- CS-0380295

- F77131

-

- インチ: 1S/C7H8ClNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3

- InChIKey: WZGXYDQBXYGXJM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(N=CC=1CO)OC

計算された属性

- せいみつぶんしりょう: 173.0243562g/mol

- どういたいしつりょう: 173.0243562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 42.4

4-Chloro-2-methoxypyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM511984-100mg |

(4-Chloro-6-methoxypyridin-3-yl)methanol |

1807234-96-3 | 95% | 100mg |

$566 | 2022-06-12 | |

| eNovation Chemicals LLC | Y1239396-250mg |

(4-Chloro-6-methoxypyridin-3-yl)methanol |

1807234-96-3 | 95% | 250mg |

$520 | 2024-06-05 | |

| Chemenu | CM511984-250mg |

(4-Chloro-6-methoxypyridin-3-yl)methanol |

1807234-96-3 | 95% | 250mg |

$863 | 2022-06-12 | |

| 1PlusChem | 1P01XD61-100mg |

(4-Chloro-6-methoxypyridin-3-yl)methanol |

1807234-96-3 | 95% | 100mg |

$167.00 | 2024-06-18 | |

| 1PlusChem | 1P01XD61-250mg |

(4-Chloro-6-methoxypyridin-3-yl)methanol |

1807234-96-3 | 95% | 250mg |

$372.00 | 2024-06-18 | |

| eNovation Chemicals LLC | Y1239396-250mg |

(4-Chloro-6-methoxypyridin-3-yl)methanol |

1807234-96-3 | 95% | 250mg |

$325 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1239396-100mg |

(4-Chloro-6-methoxypyridin-3-yl)methanol |

1807234-96-3 | 95% | 100mg |

$185 | 2025-02-26 | |

| Alichem | A029010329-1g |

4-Chloro-2-methoxypyridine-5-methanol |

1807234-96-3 | 95% | 1g |

$2,779.20 | 2022-03-31 | |

| Alichem | A029010329-250mg |

4-Chloro-2-methoxypyridine-5-methanol |

1807234-96-3 | 95% | 250mg |

$1,078.00 | 2022-03-31 | |

| Aaron | AR01XDED-100mg |

(4-Chloro-6-methoxypyridin-3-yl)methanol |

1807234-96-3 | 95% | 100mg |

$141.00 | 2025-02-12 |

4-Chloro-2-methoxypyridine-5-methanol 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1807234-96-3 (4-Chloro-2-methoxypyridine-5-methanol) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量